

T-Cell Cross-Reactivity: A Comparative Analysis of NBI-6024 and Insulin

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For Immediate Release

San Diego, CA – December 8, 2025 – This guide provides a comprehensive comparison of the T-cell response to **NBI-6024**, an altered peptide ligand (APL) of the insulin B-chain (9-23) epitope, and native insulin. **NBI-6024** was developed as a potential immunomodulatory therapy for type 1 diabetes, aiming to shift the autoimmune response from a pathogenic to a protective phenotype. This document summarizes key experimental findings, presents quantitative data on T-cell cross-reactivity, and details the methodologies employed in these critical studies.

Introduction to NBI-6024

NBI-6024 is a synthetic peptide in which two amino acids of the native human insulin B-chain (9-23) sequence have been substituted. Specifically, tyrosine at position 16 and cysteine at position 19 are replaced with alanine.[1] This modification was designed to alter the peptide's interaction with the T-cell receptor (TCR) and modulate the subsequent immune response. The primary hypothesis was that **NBI-6024** could induce a T-helper 2 (Th2) type immune response, characterized by the production of regulatory cytokines, which would be cross-reactive with the native insulin B (9-23) peptide and thereby suppress the pathogenic T-helper 1 (Th1) response responsible for the destruction of pancreatic beta cells in type 1 diabetes.[2]

Comparative Analysis of T-Cell Responses

Preclinical and early clinical studies have investigated the T-cell response to **NBI-6024** in comparison to the native insulin B (9-23) peptide. These studies have focused on T-cell



proliferation, cytokine secretion profiles, and the overall shift in the immune response phenotype.

Preclinical Evidence in NOD Mice

Studies in non-obese diabetic (NOD) mice, a primary animal model for type 1 diabetes, demonstrated that **NBI-6024** could induce a robust T-cell response.[2] While unable to stimulate the proliferation of pathogenic T-cell clones reactive to the native insulin B (9-23) peptide, vaccination with **NBI-6024** led to strong cellular responses characterized by the production of Th2 cytokines such as IL-4 and IL-10.[2] Importantly, these responses were found to be cross-reactive with the native insulin B (9-23) antigen.[2] This cross-reactivity is believed to be the mechanism behind the observed protective effects of **NBI-6024** in NOD mice, where it delayed the onset and reduced the incidence of diabetes.[2]

Clinical Findings in Human Subjects

A Phase I clinical trial involving patients with recent-onset type 1 diabetes provided key insights into the immunomodulatory effects of **NBI-6024** in humans. The study utilized the Enzyme-Linked Immunospot (ELISpot) assay to measure T-cell responses to both **NBI-6024** and the native insulin B (9-23) peptide. The results indicated that administration of **NBI-6024** led to a significant, dose-dependent reduction in the percentage of patients exhibiting Th1 responses (as measured by IFN-y production) to both the native insulin peptide and **NBI-6024** itself.[3] Conversely, there was a significant increase in IL-5 responses, a marker of a Th2 phenotype, in patients who received **NBI-6024** compared to the placebo group.[3]

However, a subsequent Phase II clinical trial, which was larger and of longer duration, did not demonstrate a clinical benefit of **NBI-6024** in preserving beta-cell function or reducing insulin needs in patients with new-onset type 1 diabetes.[1][4] It is important to note that T-cell response data were not collected in this Phase II trial, limiting the ability to draw definitive conclusions about the long-term immunological effects of **NBI-6024** at the doses studied.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the Phase I clinical trial of **NBI-6024**, focusing on the T-cell cytokine responses to in vitro stimulation with the native insulin B (9-23) peptide and **NBI-6024**.



| Treatment Group | Antigen Stimulation | Cytokine Measured | Mean Response (Spot Forming Cells / 10^6 PBMC) | Change from Baseline |
|----------------------------|------------------------|----------------------|--|----------------------------|
| Placebo | Insulin B (9-23) | IFN-y | High prevalence of responders | No significant change |
| NBI-6024 (pooled doses) | Insulin B (9-23) | IFN-y | Significant reduction in responders | Dose-dependent decrease |
| Placebo | NBI-6024 | IFN-y | High prevalence of responders | No significant change |
| NBI-6024 (pooled doses) | NBI-6024 | IFN-γ | Significant reduction in responders | Dose-dependent decrease |
| Placebo | Insulin B (9-23) | IL-5 | Low baseline response | No significant change |
| NBI-6024 (pooled doses) | Insulin B (9-23) | IL-5 | Significant increase | Increased response |
| Placebo | NBI-6024 | IL-5 | Low baseline response | No significant change |
| NBI-6024 (pooled doses) | NBI-6024 | IL-5 | Significant increase | Increased response |

Data adapted from the Phase I clinical trial publication. "High prevalence of responders" indicates that Th1 responses were almost exclusively observed in the placebo-treated diabetic population. "Significant reduction in responders" and "Significant increase" are based on the statistical analysis presented in the source study.

Signaling Pathways and Experimental Workflows Proposed Immunomodulatory Mechanism of NBI-6024

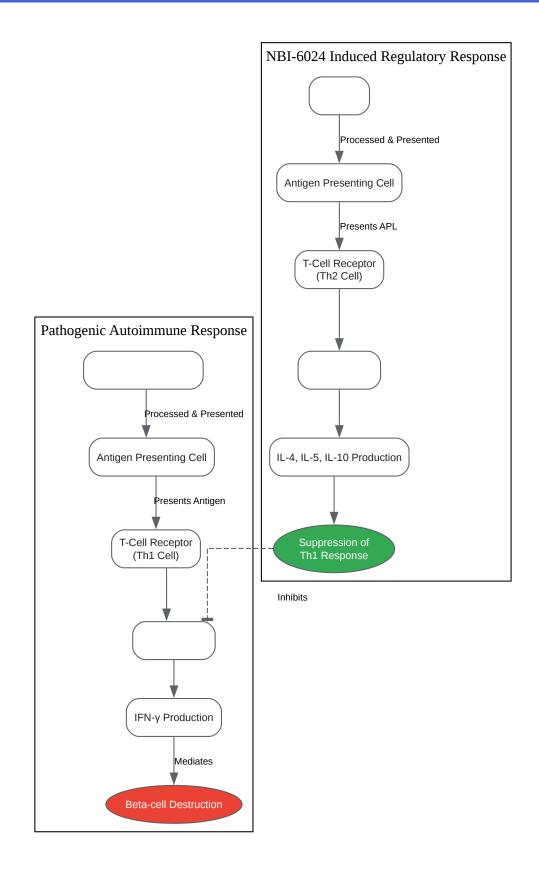






The intended mechanism of **NBI-6024** involves shifting the T-cell response from a proinflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. This is achieved through the altered peptide ligand's interaction with the T-cell receptor, leading to a different downstream signaling cascade compared to the native insulin peptide.





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Caption: Proposed mechanism of NBI-6024 immunomodulation.



Experimental Workflow: ELISpot Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. The following diagram outlines the typical workflow for an ELISpot assay used to assess T-cell responses to **NBI-6024** and insulin.



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